2-{[(1,3-Benzodioxol-5-ylmethyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-{[(1,3-Benzodioxol-5-ylmethyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-Benzodioxol-5-ylmethyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves multiple steps. One common approach is the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and a suitable amine, followed by cyclization and further functionalization to introduce the phenyl and cyclohexane moieties . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-Benzodioxol-5-ylmethyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[(1,3-Benzodioxol-5-ylmethyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways . The exact mechanism can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}-thiourea
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
2-{[(1,3-Benzodioxol-5-ylmethyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione stands out due to its unique combination of a benzodioxole moiety and a cyclohexane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H19NO4/c23-18-9-16(15-4-2-1-3-5-15)10-19(24)17(18)12-22-11-14-6-7-20-21(8-14)26-13-25-20/h1-8,12,16,23H,9-11,13H2 |
InChI Key |
DPWDJDKOXKCEAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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